molecular formula C4H9Cl2NOS B13780139 Chlorothioacetic acid S-2-aminoethyl ester hydrochloride CAS No. 90587-64-7

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride

Cat. No.: B13780139
CAS No.: 90587-64-7
M. Wt: 190.09 g/mol
InChI Key: SOEBSBKTIIFFRR-UHFFFAOYSA-N
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Description

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorothioacetic acid S-2-aminoethyl ester hydrochloride typically involves the reaction of chlorothioacetic acid with 2-aminoethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester compound. The process involves esterification, where the carboxylic acid group of chlorothioacetic acid reacts with the hydroxyl group of 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a highly pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a tool for modifying biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chlorothioacetic acid S-2-aminoethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This reactivity allows it to modify biomolecules and influence biochemical pathways, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetic acid: Similar in structure but lacks the aminoethyl ester group.

    Thioacetic acid: Contains a sulfur atom but differs in its overall structure and reactivity.

    2-Aminoethyl methacrylate hydrochloride: Shares the aminoethyl group but has different functional groups.

Uniqueness

Chlorothioacetic acid S-2-aminoethyl ester hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in scientific research and industry.

Properties

90587-64-7

Molecular Formula

C4H9Cl2NOS

Molecular Weight

190.09 g/mol

IUPAC Name

2-(2-chloroacetyl)sulfanylethylazanium;chloride

InChI

InChI=1S/C4H8ClNOS.ClH/c5-3-4(7)8-2-1-6;/h1-3,6H2;1H

InChI Key

SOEBSBKTIIFFRR-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=O)CCl)[NH3+].[Cl-]

Origin of Product

United States

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